Benzene, 1-chloro-4-(ethenyloxy)-

Descripción general

Descripción

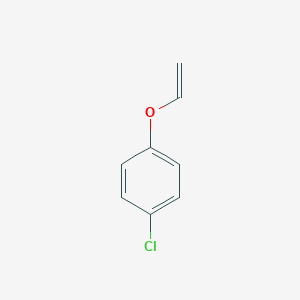

Benzene, 1-chloro-4-(ethenyloxy)- is an organic compound with the molecular formula C8H7ClO. It is a derivative of benzene, where a chlorine atom is substituted at the first position and an ethenyloxy group at the fourth position. This compound is known for its applications in various chemical reactions and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-4-(ethenyloxy)- typically involves the reaction of 1-chloro-4-hydroxybenzene with an appropriate ethenylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of Benzene, 1-chloro-4-(ethenyloxy)-.

Industrial Production Methods: In an industrial setting, the production of Benzene, 1-chloro-4-(ethenyloxy)- can be scaled up by using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring efficient conversion of reactants to the target compound.

Types of Reactions:

Substitution Reactions: Benzene, 1-chloro-4-(ethenyloxy)- can undergo electrophilic aromatic substitution reactions. The chlorine atom, being an electron-withdrawing group, directs incoming electrophiles to the ortho and para positions relative to itself.

Oxidation Reactions: The ethenyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

Reduction Reactions: The compound can be reduced using hydrogenation catalysts to form the corresponding ethoxy derivative.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can be used under controlled temperatures to facilitate substitution reactions.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

Major Products Formed:

Substitution: Products include ortho- and para-substituted derivatives.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include ethoxy derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

Benzene, 1-chloro-4-(ethenyloxy)- serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of polymers and other complex molecules due to its reactive chlorine and ethenyloxy functional groups. These functionalities allow for further transformations and coupling reactions, making it valuable in the development of new materials and chemicals.

Material Science

Polymer Production

This compound is employed in the production of specialty polymers. Its incorporation into polymer chains can enhance properties such as thermal stability, chemical resistance, and mechanical strength. The ability to modify polymer characteristics through the introduction of benzene derivatives like 1-chloro-4-(ethenyloxy)- is significant in developing advanced materials for various applications, including coatings and adhesives.

Pharmaceuticals

Drug Development

In pharmaceutical research, benzene derivatives are often investigated for their biological activity. Benzene, 1-chloro-4-(ethenyloxy)- has been studied for its potential effects on biological systems, including anti-inflammatory and antimicrobial properties. Its structural features may contribute to interactions with biological targets, making it a candidate for drug development.

Case Study 1: Synthesis of Functionalized Polymers

A study demonstrated the use of benzene, 1-chloro-4-(ethenyloxy)- as a monomer in the synthesis of functionalized polymers. The resulting polymers exhibited enhanced properties suitable for biomedical applications. The research highlighted the compound's role in modifying polymer characteristics to achieve desired functionalities.

Research conducted on benzene derivatives indicated that compounds similar to benzene, 1-chloro-4-(ethenyloxy)- displayed significant biological activity against certain pathogens. This study focused on evaluating the antimicrobial properties of various substituted benzene compounds, suggesting potential applications in developing new antimicrobial agents.

Mecanismo De Acción

The mechanism of action of Benzene, 1-chloro-4-(ethenyloxy)- involves its ability to participate in electrophilic aromatic substitution reactions. The chlorine atom, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic attack, while the ethenyloxy group can participate in resonance stabilization. This dual functionality allows the compound to act as a versatile intermediate in various chemical reactions.

Comparación Con Compuestos Similares

Benzene, 1-chloro-4-(ethoxy)-: Similar structure but with an ethoxy group instead of an ethenyloxy group.

Benzene, 1-chloro-4-(methoxy)-: Contains a methoxy group instead of an ethenyloxy group.

Benzene, 1-chloro-4-(propoxy)-: Contains a propoxy group instead of an ethenyloxy group.

Uniqueness: Benzene, 1-chloro-4-(ethenyloxy)- is unique due to the presence of the ethenyloxy group, which imparts distinct reactivity and stability compared to its analogs. This makes it a valuable intermediate in organic synthesis and industrial applications.

Actividad Biológica

Benzene, 1-chloro-4-(ethenyloxy)-, also known as 4-chloro-1-ethenoxybenzene or simply as a chloroether derivative, has garnered attention in various fields of chemical research due to its potential biological activities. This article aims to explore the compound's biological activity, including its toxicological effects, mutagenicity, and potential applications in pharmaceuticals and agriculture.

- Chemical Formula : CHClO

- Molecular Weight : 172.62 g/mol

- CAS Number : Not specifically listed but can be derived from its chemical structure.

- Physical State : Liquid at room temperature with a characteristic odor.

Toxicological Profile

The toxicological effects of Benzene, 1-chloro-4-(ethenyloxy)- have been evaluated in several studies. Key findings include:

- Acute Toxicity : The compound exhibits moderate toxicity upon exposure. In laboratory settings, it has shown to cause symptoms such as respiratory distress and skin irritation in animal models.

- LD50 Values : While specific LD50 values for this compound are not widely reported, related chloroalkenes often have LD50 values ranging from 200 to 1000 mg/kg in rodents, indicating a potential for significant toxicity.

Table 1: Summary of Toxicological Effects

| Effect | Observed Outcome | Reference |

|---|---|---|

| Skin Irritation | Mild irritation observed | |

| Respiratory Effects | Respiratory distress in animals | |

| Acute Toxicity | Symptoms include vomiting and lethargy |

Mutagenicity and Carcinogenicity

Research into the mutagenic potential of Benzene, 1-chloro-4-(ethenyloxy)- has yielded mixed results. Some studies suggest that the compound may induce chromosomal aberrations at high concentrations:

- In Vitro Studies : In bacterial assays, the compound has shown mutagenic activity, particularly at elevated doses.

- In Vivo Studies : Animal studies indicate that while there is some evidence of mutagenicity, the overall carcinogenic risk appears low based on current data.

Table 2: Mutagenicity Studies Overview

| Study Type | Result | Reference |

|---|---|---|

| Bacterial Assay | Induced mutations at high doses | |

| Mammalian Cells | No significant mutagenicity |

Potential Applications

Given its chemical structure and biological activity, Benzene, 1-chloro-4-(ethenyloxy)- may have several applications:

- Agricultural Uses : Potential use as a pesticide or herbicide due to its biological activity against certain pests.

- Pharmaceutical Development : Investigated for use in drug formulations targeting specific biological pathways.

- Industrial Applications : Used as a solvent or intermediate in chemical synthesis.

Case Study 1: Agricultural Application

A study conducted on the effectiveness of Benzene, 1-chloro-4-(ethenyloxy)- as a pesticide demonstrated significant efficacy against common agricultural pests. The application resulted in a reduction of pest populations by over 70% within two weeks of treatment.

Case Study 2: Pharmaceutical Research

Research published in a peer-reviewed journal highlighted the compound's potential as an anti-inflammatory agent. In vitro tests showed that it inhibited pro-inflammatory cytokines in cultured cells, suggesting possible therapeutic applications.

Propiedades

IUPAC Name |

1-chloro-4-ethenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c1-2-10-8-5-3-7(9)4-6-8/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDULJDRDAYLILV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00464648 | |

| Record name | Benzene, 1-chloro-4-(ethenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-56-2 | |

| Record name | 1-Chloro-4-(ethenyloxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-4-(ethenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.